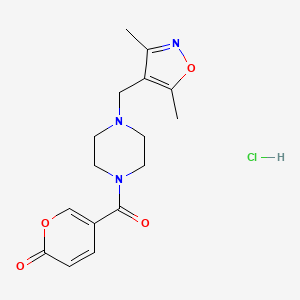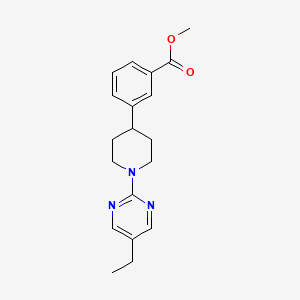
2-(2-(tert-butyl)-4-methylphenoxy)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ether linkage could potentially be cleaved under acidic conditions, and the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants and Environmental Concerns
Environmental Presence and Toxicity of SPAs
Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are widely used in industrial applications to prevent oxidation. Studies have raised concerns regarding their environmental occurrence, human exposure, and potential toxicity. SPAs have been found in various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. They may pose risks due to their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties. Research suggests the importance of developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
Natural Sources and Bioactivities
Phenolic compounds, including analogs of 2,4-di-tert-butylphenol, have been identified in a wide range of organisms and are known for their bioactivities. These compounds are major components of volatile oils and have demonstrated potent toxicity against various organisms. The production of such autotoxic phenols and their potential regulatory functions in organisms have been subjects of investigation, suggesting a need for understanding the biological implications of synthetic phenolic compounds (Zhao et al., 2020).
Acetamide Derivatives and Their Effects
Toxicological and Pharmacological Aspects
Acetamide and its derivatives, including formamide and N-methylacetamide, have been studied for their biological effects. The toxicology of these compounds is complex, with variations in their biological responses. They continue to have commercial significance, and recent research has added to our understanding of their potential impacts on human health. This highlights the necessity of comprehensive toxicological evaluations for synthetic acetamides (Kennedy, 2001).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It’s also possible that it could be harmful or toxic if ingested, inhaled, or comes into contact with skin .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and its properties. For example, if it’s a potential drug candidate, future research could involve conducting preclinical and clinical trials to evaluate its safety and efficacy. If it’s a potential industrial chemical, future research could involve optimizing its synthesis and evaluating its performance in various applications .
Propiedades
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-6-7-14(13(10-12)16(2,3)4)20-11-15(18)17-8-9-19-5/h6-7,10H,8-9,11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXAUALIIJCPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCOC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


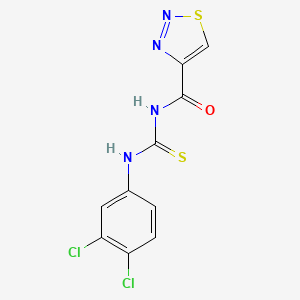

![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)
![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)
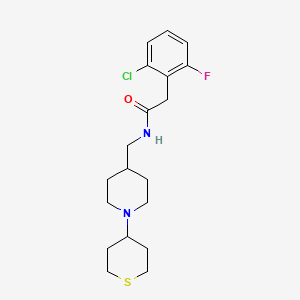
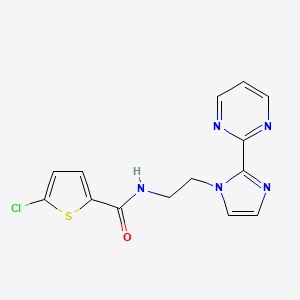
![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
